molecular formula C8H8N2O6S B13014360 5-Nitro-2-sulfamoylbenzoic acid methyl ester CAS No. 70017-22-0

5-Nitro-2-sulfamoylbenzoic acid methyl ester

Cat. No.: B13014360
CAS No.: 70017-22-0
M. Wt: 260.23 g/mol
InChI Key: RNHQISOXRONZMH-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is characterized by the presence of a nitro group, a sulfamoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-nitro-2-sulfamoylbenzoate typically involves the nitration of methyl 3-methylbenzoate. One efficient method includes the use of a mixture of nitric acid and acetic anhydride as nitrating agents. The reaction is carried out at low temperatures (below 15°C) to ensure high selectivity and yield

Industrial Production Methods

Industrial production of methyl 5-nitro-2-sulfamoylbenzoate often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of green chemistry principles, such as recycling acetic acid and minimizing waste, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Reduction: Formation of methyl 5-amino-2-sulfamoylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Hydrolysis: Formation of 5-nitro-2-sulfamoylbenzoic acid.

Scientific Research Applications

Methyl 5-nitro-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-nitro-2-sulfamoylbenzoate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitro-2-sulfamoylbenzoate is unique due to the combination of the nitro and sulfamoyl groups, which impart distinct chemical and biological properties. The presence of the nitro group makes it a potential candidate for antimicrobial and anticancer research, while the sulfamoyl group enhances its solubility and reactivity.

Properties

CAS No.

70017-22-0

Molecular Formula

C8H8N2O6S

Molecular Weight

260.23 g/mol

IUPAC Name

methyl 5-nitro-2-sulfamoylbenzoate

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15)

InChI Key

RNHQISOXRONZMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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